2,5-dimethyl-2H-1,4-thiazin-3(4H)-one

Lipophilicity Drug-likeness Permeability

2,5-Dimethyl-2H-1,4-thiazin-3(4H)-one is a small-molecule heterocycle (C6H9NOS; MW: 143.21 g/mol) belonging to the 1,4-thiazin-3-one family, characterized by a six-membered ring containing sulfur and nitrogen. This compound features a specific 2,5-dimethyl substitution pattern on the thiazinone core, distinguishing it from mono-methyl, unsubstituted, or 6-aryl substituted analogs.

Molecular Formula C6H9NOS
Molecular Weight 143.21 g/mol
Cat. No. B8492236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-2H-1,4-thiazin-3(4H)-one
Molecular FormulaC6H9NOS
Molecular Weight143.21 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(=CS1)C
InChIInChI=1S/C6H9NOS/c1-4-3-9-5(2)6(8)7-4/h3,5H,1-2H3,(H,7,8)
InChIKeyRBNXMTOZKQODFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-2H-1,4-thiazin-3(4H)-one: Core Properties and Compound Class Context


2,5-Dimethyl-2H-1,4-thiazin-3(4H)-one is a small-molecule heterocycle (C6H9NOS; MW: 143.21 g/mol) belonging to the 1,4-thiazin-3-one family, characterized by a six-membered ring containing sulfur and nitrogen [1]. This compound features a specific 2,5-dimethyl substitution pattern on the thiazinone core, distinguishing it from mono-methyl, unsubstituted, or 6-aryl substituted analogs. Its computed physicochemical profile includes a low calculated lipophilicity (XLogP3-AA = 0.8), zero rotatable bonds, and a topological polar surface area (TPSA) of 54.4 Ų [1]. These properties place it within fragment-like chemical space, making it a relevant scaffold for medicinal chemistry exploration, particularly in epigenetic target modulation, where related thiazinone cores have demonstrated biological activity [2].

Why 2,5-Dimethyl-2H-1,4-thiazin-3(4H)-one Cannot Be Interchanged with Generic Thiazinone Analogs


Substitution pattern and molecular size critically dictate the biological target profile, physicochemical behavior, and synthetic tractability within the 1,4-thiazin-3-one class. The 2,5-dimethyl substitution on 2H-1,4-thiazin-3(4H)-one confers a distinct lipophilicity (XLogP3-AA = 0.8) and conformational profile (rotatable bond count = 0) compared to the parent unsubstituted or mono-methyl analogs [1]. Furthermore, the absence of a 6-aryl (e.g., pyridinyl) substituent decisively separates this compound from cardiotonic thiazinones such as ZSY-27, which act via cAMP-dependent mechanisms [2]. Generic substitution with a 5-methyl-2H-1,4-thiazin-3(4H)-one (XLogP3-AA = 0.4) would alter lipophilicity-driven properties such as solubility and permeability, while substitution with larger 6-substituted analogs would increase molecular weight and introduce additional hydrogen bond acceptors, fundamentally changing the drug-likeness and target engagement profile. Therefore, biological or physicochemical data obtained from one thiazinone cannot be reliably extrapolated to another, and procurement must be driven by the precise substitution pattern required for the specific research context.

Quantitative Differentiation Evidence for 2,5-Dimethyl-2H-1,4-thiazin-3(4H)-one vs. Closest Analogs


Lipophilicity Differentiation: XLogP3-AA of 0.8 vs. 0.4 for the 5-Methyl Mono-Substituted Analog

The 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one exhibits a computed XLogP3-AA value of 0.8, which is twice the value (0.4) of its closest mono-methyl analog, 5-methyl-2H-1,4-thiazin-3(4H)-one, as computed by the same PubChem release algorithm [1]. This ΔXLogP of 0.4 unit represents a quantifiable increase in lipophilicity attributable solely to the addition of the second methyl group at position 2. In the context of CNS drug discovery, where optimal lipophilicity ranges (typically XLogP 1–3) are critical for passive permeability while minimizing metabolic liability, this shift from suboptimal (<0.5) to moderate lipophilicity (0.8) positions the 2,5-dimethyl derivative closer to the desired property space [2]. Both compounds share identical hydrogen bond donor count (1), hydrogen bond acceptor count (2), and TPSA (54.4 Ų), making lipophilicity the principal physicochemical differentiator between these two otherwise highly similar scaffolds [1].

Lipophilicity Drug-likeness Permeability

Molecular Weight Advantage: 143.21 g/mol vs. 220.29 g/mol for the 6-Pyridinyl Analog

The target compound possesses a molecular weight of 143.21 g/mol, which is 35% lower than the 220.29 g/mol of 2,5-dimethyl-6-(4-pyridinyl)-2H-1,4-thiazin-3(4H)-one (CAS 103807-33-6) [1] . This size difference is substantive: the target compound falls squarely within fragment-like chemical space (MW < 250 Da), whereas the 6-pyridinyl analog exceeds typical fragment boundaries. The target compound also possesses zero rotatable bonds compared to the 6-pyridinyl analog, which introduces additional conformational flexibility. In fragment-based lead discovery, the smaller 2,5-dimethyl derivative offers superior ligand efficiency potential and more room for subsequent structural elaboration, as an additional 77 g/mol of molecular weight budget is available before reaching the molecular weight of the 6-pyridinyl comparator [2]. The topological polar surface area (54.4 Ų) and hydrogen bond donor/acceptor counts (1/2) are also favorable for CNS permeability, properties that degrade upon addition of the pyridinyl moiety [1].

Fragment-based drug discovery Ligand efficiency Physicochemical property

Conformational Restriction Advantage: Rotatable Bond Count of 0 vs. ≥1 in Bulkier Analogs

The 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one contains zero rotatable bonds, as computed by Cactvs 3.4.6.11 [1]. This is a direct consequence of its minimal substitution pattern: both methyl groups are attached directly to the thiazinone ring without intervening methylene or other flexible linkers. In contrast, larger 1,4-thiazin-3-one analogs such as the 6-butoxymethyl-4-phenyl derivative or 4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one possess one to multiple rotatable bonds, which increase conformational entropy and can reduce binding affinity due to the entropic penalty upon target engagement [2]. The zero rotatable bond count of the target compound pre-organizes the scaffold into a restricted conformational space, potentially reducing the entropic cost of binding and improving the free energy of interaction relative to more flexible analogs. This property is directly measurable and distinguishes the target compound from the broader class of substituted 1,4-thiazin-3-ones where additional substituents inevitably introduce rotational degrees of freedom .

Conformational analysis Entropy Binding affinity

Absence of 6-Aryl Substitution Differentiates Target from Cardiotonic Thiazinones (e.g., ZSY-27)

2,5-Dimethyl-2H-1,4-thiazin-3(4H)-one lacks a 6-aryl (pyridinyl) substituent, which is the critical pharmacophoric element for the cardiotonic activity observed in 5-methyl-6-(4-pyridinyl)-2H-1,4-thiazin-3(4H)-one (ZSY-27) [1]. ZSY-27 exerts positive inotropic effects via cAMP-dependent mechanisms, acting as a cAMP-phosphodiesterase inhibitor at concentrations of 1 × 10⁻⁴ to 1 × 10⁻³ M in isolated rabbit thoracic aorta [1]. This cardiotonic profile is intrinsically linked to the 6-pyridinyl moiety, which provides a basic nitrogen capable of engaging in key hydrogen bonding and electrostatic interactions within the cardiac tissue target [2]. The target compound, lacking this 6-aryl group, is structurally incapable of replicating the cardiotonic pharmacophore and therefore avoids this specific off-target activity, redirecting its biological profile toward other target classes. This structural bifurcation is also evident in the patent literature, where the cardiotonic activity is explicitly tied to the general formula I compounds bearing 6-pyridinyl groups [2], while the unsubstituted 6-position in the target compound creates a distinguishable chemical starting point for different biological applications.

Cardiotonic activity Target engagement cAMP phosphodiesterase

High-Priority Application Scenarios for 2,5-Dimethyl-2H-1,4-thiazin-3(4H)-one Based on Quantitative Differentiation


Fragment-Based Screening for Epigenetic Targets (e.g., LSD1/KDM1A) Requiring Low Lipophilicity Starting Points

Given its molecular weight of 143.21 g/mol (fragment-like), XLogP3-AA of 0.8, and zero rotatable bonds, this compound is an ideal candidate for fragment-based drug discovery campaigns targeting epigenetic enzymes such as LSD1. Its physicochemical profile positions it within Rule-of-Three compliant space, enabling efficient hit elaboration without exceeding drug-like property thresholds [from Section 3, Evidence_Items 1 & 2].

Selective Tool Compound Development Avoiding Cardiotonic Off-Target Activity

Since 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one lacks the 6-pyridinyl group required for cAMP-dependent cardiotonic activity (as seen in ZSY-27), researchers developing selective probes for non-cardiovascular targets can use this scaffold to avoid confounding cardiac effects in cellular or in vivo phenotypic assays [from Section 3, Evidence_Item 4].

Comparative SAR Studies with 5-Methyl-2H-1,4-thiazin-3(4H)-one to Isolate the Contribution of the 2-Methyl Group to Biological Activity

The ΔXLogP3-AA of 0.4 between the target compound (0.8) and 5-methyl-2H-1,4-thiazin-3(4H)-one (0.4) allows structure-activity relationship (SAR) campaigns to systematically probe the effect of incremental lipophilicity on target binding, cellular permeability, and metabolic stability, using these two compounds as a matched molecular pair [from Section 3, Evidence_Item 1].

Conformationally Restricted Pharmacophore Modeling and Scaffold-Hopping Design

With a rotatable bond count of zero, this compound serves as a rigid pharmacophoric probe for computational docking, 3D-QSAR, and scaffold-hopping exercises. Its conformational invariance simplifies binding mode predictions and enables accurate free energy perturbation (FEP) calculations that would be confounded by flexible analogs [from Section 3, Evidence_Item 3].

Quote Request

Request a Quote for 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.